Cas no 893727-66-7 (5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine)

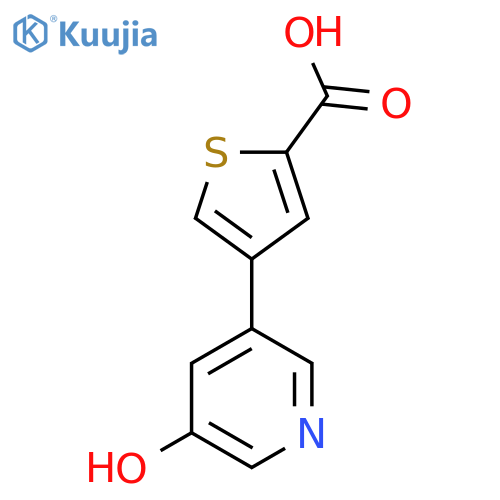

893727-66-7 structure

商品名:5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine

CAS番号:893727-66-7

MF:C10H7NO3S

メガワット:221.232481241226

MDL:MFCD07440052

CID:2811701

5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 5-(2-CARBOXYTHIOPHENE-4-YL)-3-HYDROXYPYRIDINE

- 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylic acid

- 5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine

-

- MDL: MFCD07440052

- インチ: 1S/C10H7NO3S/c12-8-1-6(3-11-4-8)7-2-9(10(13)14)15-5-7/h1-5,12H,(H,13,14)

- InChIKey: XGFNTDMJFXUJPQ-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)O)=CC(=C1)C1C=NC=C(C=1)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 249

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 98.7

5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB317823-5 g |

5-(2-Carboxythiophene-4-yl)-3-hydroxypyridine, 95%; . |

893727-66-7 | 95% | 5 g |

€1,159.00 | 2023-07-19 | |

| abcr | AB317823-5g |

5-(2-Carboxythiophene-4-yl)-3-hydroxypyridine, 95%; . |

893727-66-7 | 95% | 5g |

€1159.00 | 2025-02-13 |

5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine 関連文献

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

893727-66-7 (5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine) 関連製品

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:893727-66-7)5-(2-Carboxythiophene-4-YL)-3-hydroxypyridine

清らかである:99%

はかる:5g

価格 ($):687.0